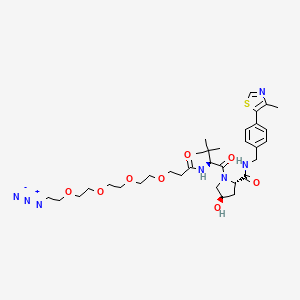

(S,R,S)-Ahpc-C2-peg4-N3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49N7O8S/c1-23-29(49-22-36-23)25-7-5-24(6-8-25)20-35-31(43)27-19-26(41)21-40(27)32(44)30(33(2,3)4)38-28(42)9-11-45-13-15-47-17-18-48-16-14-46-12-10-37-39-34/h5-8,22,26-27,30,41H,9-21H2,1-4H3,(H,35,43)(H,38,42)/t26-,27+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACYAUOFOYGDSX-HRHHFINDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of E3 Ligase Ligands, Linkers, and Bioorthogonal Functionalities in Molecular Design

The effectiveness of a PROTAC is highly dependent on the interplay of its three constituent parts: the E3 ligase ligand, the linker, and the warhead (POI ligand). The design of (S,R,S)-Ahpc-C2-peg4-N3 thoughtfully incorporates optimized versions of the first two components, along with a reactive handle for attaching the third.

E3 Ligase Ligands: The ability to recruit an E3 ligase is central to PROTAC function. While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for targeted protein degradation. Among the most widely used are the von Hippel-Lindau (VHL) and cereblon (CRBN) ligases. The (S,R,S)-Ahpc portion of the molecule is a potent and specific ligand for the VHL E3 ligase. invivochem.combroadpharm.commedchemexpress.commedchemexpress.com Its specific (S,R,S)-stereochemistry is critical for high-affinity binding to the VHL protein, ensuring efficient recruitment to the target protein. medchemexpress.commedchemexpress.com

Bioorthogonal Functionalities: To create a functional PROTAC, the E3 ligase ligand-linker moiety must be chemically joined to a ligand for the target protein. This compound is equipped with a terminal azide (B81097) group (N3). medchemexpress.comtargetmol.com The azide is a key functional group in bioorthogonal chemistry, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. pcbiochemres.comacs.orgnih.gov This azide "handle" allows for a highly specific and efficient chemical ligation, often via copper-catalyzed or strain-promoted "click chemistry," to a corresponding alkyne-modified target protein ligand. medchemexpress.compcbiochemres.com This modular approach greatly simplifies the synthesis of PROTAC libraries, as researchers can readily connect various target ligands to the pre-built VHL-recruiting element. nih.govresearchgate.net

Overview of the Multicomponent Nature of S,r,s Ahpc C2 Peg4 N3

Stereoisomeric Configuration and its Influence on Molecular Recognition

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. ulisboa.pt The absolute configuration of a chiral center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgmasterorganicchemistry.com This system provides an unambiguous description of the spatial arrangement of substituents around a stereocenter. libretexts.orgmasterorganicchemistry.com

The (S,R,S)-AHPC ligand contains three distinct chiral centers, and its specific stereochemical configuration is paramount for its biological activity. The systematic name for the core structure reveals the precise arrangement: the central pyrrolidine (B122466) ring possesses a (2S,4R) configuration, while the adjacent α-carbon of the butanoyl group has an (S) configuration. smolecule.com

The influence of this stereochemistry on molecular recognition is profound. The (S,R,S) conformation is the active variant that specifically binds to the von Hippel-Lindau (VHL) protein. sigmaaldrich.comsigmaaldrich.com In contrast, other stereoisomers, such as the (S,S,S) derivative, are inactive and often used as negative controls in research to demonstrate the stereospecificity of the interaction. sigmaaldrich.comsigmaaldrich.com This high degree of stereochemical dependence underscores that the precise three-dimensional architecture of the (S,R,S)-AHPC moiety is essential for fitting into the VHL binding pocket and establishing the necessary intermolecular interactions for effective recruitment.

Conformational Preferences and Dynamics of the (S,R,S)-AHPC Core

The (S,R,S)-AHPC core is not a rigid structure; it possesses conformational flexibility that influences its binding affinity and dynamics. Molecular dynamics simulations of related AHPC derivatives have shown that the molecule adopts specific preferred conformations that optimize its interaction with protein targets. smolecule.com

Interactions of (S,R,S)-AHPC with the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The primary function of the (S,R,S)-AHPC moiety is to act as a high-affinity ligand for the VHL protein, a critical component of a Cullin-RING E3 ubiquitin ligase complex. medchemexpress.commedchemexpress.commedchemexpress.com By binding to VHL, the ligand recruits the entire E3 ligase machinery. In the context of a PROTAC, this recruitment brings the ligase into close proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. smolecule.com

The binding interaction is highly specific and driven by a network of non-covalent interactions. A pivotal interaction involves the 4-hydroxy group of the (S,R,S)-AHPC core. This hydroxyl group acts as a hydrogen bond donor, forming crucial hydrogen bonds with the side chains of specific amino acid residues in the VHL binding pocket, notably Serine 111 and Histidine 115. smolecule.com The precise (S,R,S) stereochemistry ensures that the hydroxyl group and other parts of the ligand are correctly oriented to engage with these and other contact points in the VHL protein, leading to the formation of a stable ternary complex. smolecule.com

Comparison with Related VHL Ligands and Their Stereochemical Features

The (S,R,S)-AHPC scaffold is the foundation for a family of VHL ligands used in PROTAC development. These ligands share the same core stereochemistry essential for VHL binding but differ in their modifications and linker attachment points.

| Ligand Name | Key Structural Features | Common Application/Significance |

| (S,R,S)-AHPC | The foundational VHL ligand, also known as VH032-NH2. sigmaaldrich.commedchemexpress.com | Used as a building block for synthesizing various PROTACs. medchemexpress.com |

| (S,R,S)-AHPC-Me | A methylated version of the core ligand. medchemexpress.commedchemexpress.com | Incorporated into the potent BET protein degrader ARV-771. medchemexpress.commedchemexpress.com |

| (S,S,S)-AHPC | The inactive diastereomer of (S,R,S)-AHPC. sigmaaldrich.comsigmaaldrich.com | Used as a negative control to verify stereospecific VHL binding. sigmaaldrich.comsigmaaldrich.com |

| VH032 | A common synonym for the parent VHL ligand structure. sigmaaldrich.com | A selective and potent inhibitor of the VHL/HIF-1α interaction. glpbio.com |

This comparison highlights a conserved principle: the (2S,4R)-1-((S)-2-acyl...) core stereochemistry is a validated and recurring motif for achieving potent and specific VHL recruitment. While modifications to the periphery of the ligand or the nature of the attached linker can modulate the properties of the final PROTAC molecule, the fundamental stereochemical configuration of the VHL-binding component remains constant across this class of active ligands.

Design Principles of PEG-Based Linkers in Molecular Conjugates

The general design of a PROTAC involves three key components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ligase, and the connecting linker. soton.ac.uknih.gov The linker's role is far from passive; it significantly influences the PROTAC's properties and biological activity. nih.govprecisepeg.com The compound this compound is a pre-synthesized conjugate that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a PEG4 linker which is terminated with an azide (N3) group. medchemexpress.comtargetmol.com This azide group makes it a valuable reagent for "click chemistry," allowing for the efficient and modular assembly of PROTACs. medchemexpress.commedchemexpress.com This modular approach enables the rapid generation of PROTAC libraries with variations in the POI ligand, which is crucial for optimizing degradation activity. explorationpub.com

| Property | Description | Source |

| Compound Name | This compound | medchemexpress.com |

| Synonyms | VH032-C2-PEG4-N3 | medchemexpress.com |

| Molecular Formula | C32H47N7O8S | targetmol.com |

| Molecular Weight | 689.83 g/mol | targetmol.com |

| Function | E3 ligase ligand-linker conjugate for PROTAC synthesis | medchemexpress.comtargetmol.com |

| Key Features | Contains a VHL ligand, a PEG4 linker, and a terminal azide group for click chemistry. | medchemexpress.commedchemexpress.com |

Influence of PEG4 Length and Flexibility on Molecular Conformation

The length and flexibility of the linker are critical determinants of a PROTAC's ability to induce the formation of a productive ternary complex. mtoz-biolabs.com A linker that is too short may lead to steric clashes, preventing the two proteins from binding simultaneously. mtoz-biolabs.com Conversely, an excessively long linker might not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination. mtoz-biolabs.comnih.gov

The PEG4 linker offers a balance of length and flexibility. Its flexible nature allows the PROTAC to adopt a wide range of conformations, which can be advantageous in searching for a productive binding orientation between the E3 ligase and the POI. However, this high degree of flexibility can also be a drawback, as it may lead to a significant entropic penalty upon binding to form the ternary complex, potentially weakening the interaction. nih.gov The plasticity of the binding interactions, influenced by the linker, can allow for different binding conformations between the E3 ligase and the target protein. rsc.org For some systems, longer linkers like PEG4 have demonstrated potent degradation, while in others, shorter linkers are more effective. chemrxiv.org This underscores that the optimal linker length is specific to each POI-ligand and E3 ligase pair. nih.gov

Impact of the PEG4 Spacer on Ternary Complex Formation Kinetics and Thermodynamics

The formation of the POI-PROTAC-E3 ligase ternary complex is a crucial step for protein degradation. researchgate.net The PEG4 spacer plays a significant role in both the kinetics (rate of formation) and thermodynamics (stability) of this complex. vulcanchem.com The length and composition of the linker directly influence the cooperativity of the ternary complex. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often a hallmark of potent PROTACs.

The flexibility of the PEG4 linker can allow the two ends of the PROTAC to find favorable protein-protein interactions that stabilize the ternary complex. nih.gov However, as mentioned, the entropic cost of constraining a flexible linker can sometimes counteract the enthalpic gains from these new interactions. nih.gov Studies have shown that simply replacing an alkyl chain with PEG units of a similar length can sometimes inhibit PROTAC activity, suggesting that the atomic composition of the linker, not just its length, is a key factor. explorationpub.com The optimal linker, such as a PEG4 in certain contexts, will position the E3 ligase and the target protein in a way that allows for efficient ubiquitin transfer. nih.gov

Strategies for Modulating PEG4 Linker Properties in PROTAC Architecture

While standard PEG4 linkers are widely used, there are several strategies to modulate their properties to enhance PROTAC performance. One approach is to introduce more rigid elements into the linker, such as cycloalkanes (e.g., piperazine (B1678402)/piperidine) or alkynes. nih.gov This can reduce the entropic penalty upon ternary complex formation and pre-organize the PROTAC into a more active conformation. precisepeg.comnih.gov

Another key strategy involves the method of assembling the PROTAC. The use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for connecting the two halves of a PROTAC. explorationpub.com This is where a molecule like this compound becomes particularly useful. medchemexpress.com Its terminal azide group can be readily reacted with an alkyne-modified POI ligand to generate the final PROTAC. medchemexpress.com This modular "click-and-go" approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths (e.g., by using PEG2, PEG3, PEG4 linkers) to systematically explore the structure-activity relationship and identify the optimal linker for a given target. explorationpub.comnih.gov

| Linker Modification Strategy | Rationale | Potential Outcome |

| Rigidification | Reduce conformational entropy loss upon binding. | Increased stability of the ternary complex. nih.gov |

| Incorporation of Polar Groups | Improve physicochemical properties. | Enhanced aqueous solubility and cell permeability. nih.gov |

| Click Chemistry Compatibility | Enable modular and efficient PROTAC synthesis. | Rapid generation of PROTAC libraries for optimization. explorationpub.com |

Computational Modeling of PEG4 Linker Conformations within Biological Systems

Given the vast chemical space of possible linkers, computational modeling has become an indispensable tool in the rational design of PROTACs. researchgate.net These methods aim to predict the three-dimensional structure of the PROTAC-induced ternary complex. nih.gov By modeling the conformational landscape of a PROTAC with a PEG4 linker, researchers can gain insights into the feasibility of forming a stable and productive complex. nih.gov

Computational approaches can be used to screen potential PROTAC designs virtually before undertaking extensive synthetic work. researchgate.net Techniques such as molecular dynamics (MD) simulations can analyze the flexibility of the PEG4 linker and its preferred conformations when bound to the target and E3 ligase. Furthermore, some computational methods can predict the cooperativity and dissociation rate of the ternary complex, which are related to the degradation activity of the PROTAC. nih.gov These in silico tools help to rationalize the empirical and often trial-and-error process of linker optimization, accelerating the development of effective protein degraders. nih.govresearchgate.net

Azide N3 Functional Group: a Key Bioorthogonal Handle

Integration of the Azide (B81097) Moiety into Linker Systems for Bioorthogonal Reactions

The strategic incorporation of an azide group into linker systems is fundamental to its application in bioorthogonal chemistry. In the case of (S,R,S)-Ahpc-C2-peg4-N3 , the azide is positioned at the terminus of a flexible polyethylene (B3416737) glycol (PEG) linker. This design serves several purposes. The PEG spacer enhances the solubility of the molecule in aqueous environments, which is crucial for biological applications. cd-bioparticles.net More importantly, the terminal azide acts as a reactive hub, ready to be coupled with a molecule containing a complementary functional group, typically an alkyne. medchemexpress.combohrium.com

This modular approach is central to technologies like PROTACs, which are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's degradation. medchemexpress.com The ability to synthesize the E3 ligase-binding portion with a linker-azide conjugate, such as This compound , and then "click" it to a separate molecule that binds the target protein, offers significant advantages in the rapid generation and optimization of new PROTAC candidates. bohrium.com

A notable application of this strategy is in the synthesis of PARP1 degraders. In a 2019 study published in Nature Chemical Biology, researchers utilized an azide-bearing VHL ligand linker, conceptually similar to This compound , to create a potent PARP1 degrader named iRucaparib-AP6. nih.govusc.edunih.gov This was achieved by coupling the azide-functionalized linker to an alkyne-modified PARP1 inhibitor. This research highlights how the integration of an azide moiety into a linker system provides a robust and efficient method for constructing complex bifunctional molecules for therapeutic applications. nih.govusc.edu

Mechanisms and Selectivity of Azide-Alkyne Click Chemistry (CuAAC, SPAAC)

The azide group's utility is most powerfully realized through its participation in azide-alkyne cycloaddition reactions, a class of reactions popularly known as "click chemistry." usc.edu These reactions are characterized by their high yield, stereospecificity, and the formation of a stable triazole linkage. cd-bioparticles.net Two primary forms of this reaction are widely used in bioorthogonal chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. usc.eduadooq.com The uncatalyzed version of this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. usc.edu The copper catalyst dramatically accelerates the reaction by a factor of 10^7 to 10^8, allowing it to proceed efficiently at room temperature and in aqueous conditions. usc.edu The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. medchemexpress.com While highly efficient, a significant drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

To circumvent the issue of copper toxicity, SPAAC was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the need for a catalyst. medchemexpress.comnih.gov The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the activation energy necessary to drive the reaction forward at physiological temperatures. ebi.ac.uk This makes SPAAC highly suitable for applications in living cells and organisms. nih.govnih.gov The compound This compound is designed to be compatible with both CuAAC and SPAAC, allowing researchers to choose the most appropriate ligation strategy for their specific experimental context. medchemexpress.com

| Feature | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |

|---|---|---|

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very Fast | Fast (generally slower than CuAAC) |

| Biocompatibility | Limited by copper toxicity | High, suitable for live-cell applications |

| Product | 1,4-disubstituted 1,2,3-triazole | Regioisomeric mixture of triazoles |

Advanced Strategies for Azide Functionalization in Complex Biomolecules

The introduction of azide groups into complex biomolecules is a critical first step for their subsequent modification using click chemistry. A variety of advanced strategies have been developed to achieve this with high precision and minimal disruption to the biomolecule's function.

One common method is metabolic labeling, where cells are supplied with a precursor molecule containing an azide group. nih.gov For instance, azide-modified sugars like N-azidoacetylmannosamine (ManNAz) can be fed to cells and incorporated into their cell-surface glycans through the cell's own metabolic pathways. Similarly, amino acid analogs such as azidohomoalanine can be incorporated into proteins during synthesis. nih.gov

For nucleic acids, azide-modified nucleosides can be incorporated into DNA and RNA strands using standard solid-phase synthesis protocols. This allows for the site-specific placement of an azide handle within an oligonucleotide sequence.

In cases where metabolic or direct synthetic incorporation is not feasible, proteins can be functionalized with azides through chemical modification of specific amino acid side chains. For example, the lysine (B10760008) residues on a protein can be reacted with an N-hydroxysuccinimide (NHS) ester that carries an azide group. This post-translational modification provides a straightforward way to introduce azide handles onto existing proteins.

Applications of Azide Ligation in Molecular Probes and Reporter Tags

The ability to attach probes and tags to biomolecules with high specificity has revolutionized our ability to study biological processes. Azide ligation chemistry is at the forefront of these applications.

Molecular Imaging: A primary application is in the labeling of biomolecules with fluorescent dyes or other imaging agents. wikipedia.org For example, a protein that has been metabolically labeled with an azide-containing amino acid can be visualized within a cell by introducing a cyclooctyne-conjugated fluorophore, which will react via SPAAC to "light up" the protein of interest. This has been used to image a wide array of biomolecules, including glycans, proteins, lipids, and nucleic acids, in living cells and even whole organisms like zebrafish.

Activity-Based Protein Profiling (ABPP): Azide ligation is also a key tool in ABPP, a technique used to study enzyme function. In this approach, an activity-based probe with a reactive "warhead" and an azide handle is used to covalently label active enzymes in a complex biological sample. The azide handle is then used to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for detection, allowing for the identification and quantification of the active enzymes.

Nucleic Acid Ligation: In the field of nanotechnology and synthetic biology, azide-alkyne cycloaddition is used to ligate DNA or RNA strands together. This allows for the construction of complex nucleic acid architectures and the circularization of oligonucleotides.

Synthetic Methodologies for S,r,s Ahpc C2 Peg4 N3 and Analogous Conjugates

Convergent and Divergent Synthesis Routes for (S,R,S)-AHPC Derivatives

The synthesis of (S,R,S)-AHPC derivatives and the subsequent assembly into the final PROTAC linker can be approached through two primary strategies: convergent synthesis and divergent synthesis.

In contrast, a divergent synthesis would begin with a common core structure, which is then elaborated in a stepwise fashion to introduce the different functionalities. For instance, one could start with a functionalized (S,R,S)-AHPC core and sequentially add the C2 spacer and the PEG4-N3 chain. While this approach can be efficient for creating a library of related compounds with variations in the linker, it can be less efficient for the synthesis of a single target molecule due to the potentially longer linear sequence and the challenges of carrying a complex molecule through multiple synthetic steps.

| Synthesis Strategy | Description | Advantages for (S,R,S)-Ahpc-C2-peg4-N3 Synthesis |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | Higher overall yield, easier purification, greater flexibility. |

| Divergent | Stepwise elaboration from a common core structure. | Useful for library synthesis with linker variations. |

Preparation of Functionalized Poly(ethylene glycol) Linkers with Azide (B81097) End-Groups

The PEG4 linker in this compound provides hydrophilicity and modulates the physicochemical properties of the resulting PROTAC. The terminal azide group is a versatile functional handle for "click chemistry" reactions. The synthesis of heterobifunctional PEG linkers with a terminal azide is a well-established process.

A common method begins with a commercially available, monodisperse tetraethylene glycol (HO-PEG4-OH). nih.gov One of the terminal hydroxyl groups is first protected, often with a trityl (Tr) or tert-butyldimethylsilyl (TBDMS) group, to allow for selective functionalization of the other terminus. The remaining free hydroxyl group can then be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. nih.govnih.gov Subsequent nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) yields the azide-terminated PEG linker. nih.govnih.gov Finally, deprotection of the other terminus reveals a hydroxyl group that can be further functionalized for coupling to the AHPC moiety.

Alternatively, a more direct approach involves the desymmetrization of tetraethylene glycol by monotosylation followed by reaction with sodium azide to yield the mono-azide, mono-hydroxy PEG4 derivative. nih.gov This method, while potentially leading to a mixture of products that require careful purification, can be more step-economical.

| Starting Material | Key Steps | Final Product |

| HO-PEG4-OH | 1. Monoprotection (e.g., Trityl) 2. Mesylation/Tosylaton 3. Azide substitution (NaN3) 4. Deprotection | HO-PEG4-N3 |

| HO-PEG4-OH | 1. Monotosylation 2. Azide substitution (NaN3) | HO-PEG4-N3 |

Coupling Reactions for Assembling the (S,R,S)-AHPC, PEG4, and Azide Components

The assembly of the three components of this compound relies on robust and high-yielding coupling reactions. Given the typical functional groups present on the fragments (carboxylic acids, amines, and azides), amide bond formation and click chemistry are the most prevalent methods.

Amide bond formation is a cornerstone of PROTAC synthesis. nih.govchemrxiv.orgrsc.org The coupling of the (S,R,S)-AHPC moiety, which typically possesses a carboxylic acid, to an amine-functionalized linker is achieved using standard peptide coupling reagents. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). rsc.org These reactions are typically carried out in aprotic solvents such as DMF or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). rsc.org

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for PROTAC assembly. nih.govrsc.orgmedchemexpress.com While the final this compound molecule contains a terminal azide, this azide is intended for the subsequent conjugation to a target-binding ligand that has been functionalized with an alkyne. The synthesis of the linker itself can also employ click chemistry to connect smaller PEG units. nih.gov The high efficiency, mild reaction conditions, and orthogonality of click chemistry make it an attractive strategy for the final conjugation step in PROTAC synthesis. medchemexpress.com

Stereoselective Synthesis Approaches for Chiral Centers in the (S,R,S)-AHPC Moiety

The (S,R,S)-AHPC moiety contains three stereocenters, and their precise configuration is crucial for effective binding to the VHL E3 ligase. The synthesis of this chiral component, a derivative of hydroxyproline (B1673980), requires stereoselective methods to ensure the correct diastereomer is obtained.

The synthesis often starts from a commercially available chiral building block, such as L-hydroxyproline, which already possesses the desired stereochemistry at two of the centers. acs.orgmdpi.com The synthetic challenge then lies in the stereoselective introduction of the third stereocenter and the subsequent functionalization of the molecule.

One common strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key reactions. For example, asymmetric alkylation or Michael addition reactions can be employed to set the stereocenter on the pyrrolidine (B122466) ring. rsc.org Furthermore, enzymatic resolutions or chiral chromatography can be used to separate diastereomers if a stereoselective reaction is not completely efficient. The synthesis of various substituted pyrrolidines from chiral precursors like proline and 4-hydroxyproline (B1632879) is well-documented and provides a toolbox for constructing the (S,R,S)-AHPC core. mdpi.comunibo.it

Challenges and Innovations in Multistep Synthesis of Complex PROTAC Linkers

To address these challenges, several innovations in synthetic methodology have emerged. The development of solid-phase synthesis for PROTACs allows for easier purification, as excess reagents and byproducts can be simply washed away from the resin-bound intermediate. nih.gov This approach also lends itself to automation and the rapid generation of PROTAC libraries with diverse linkers.

The use of modular building blocks , such as pre-functionalized E3 ligase ligands and linkers, simplifies the synthetic process. tocris.com Many chemical suppliers now offer a range of these building blocks, allowing researchers to quickly assemble novel PROTACs.

High-throughput experimentation (HTE) is increasingly being used to rapidly screen and optimize reaction conditions for challenging coupling steps, particularly on a small scale. nih.govacs.org This can save significant time and resources compared to traditional, large-scale optimization efforts.

Finally, the continuous development of more efficient and selective catalytic methods and coupling reagents is helping to overcome some of the inherent difficulties in synthesizing these complex molecules. chemrxiv.orgmarinbio.com

| Challenge | Innovation |

| Difficult Purification | Solid-phase synthesis |

| Low Overall Yields | Convergent synthesis, modular building blocks |

| Complex Protecting Group Strategy | Orthogonal protecting groups, solid-phase synthesis |

| Time-consuming Optimization | High-throughput experimentation (HTE) |

Mechanistic Investigations of S,r,s Ahpc C2 Peg4 N3 in Chemical Biology

Molecular Recognition and Binding Dynamics of (S,R,S)-AHPC to VHL

The von Hippel-Lindau (VHL) protein is a key component of the VHL E3 ubiquitin ligase complex, which is responsible for the ubiquitination of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions, marking it for proteasomal degradation. nih.gov The (S,R,S)-AHPC (short for (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide) moiety of the compound is a potent ligand for VHL. rsc.orgmedchemexpress.comselleckchem.com Its design is based on the structure of the HIF-1α peptide that is recognized by VHL.

The binding of (S,R,S)-AHPC to VHL is a highly specific molecular recognition event, driven by a network of hydrogen bonds and hydrophobic interactions. A critical feature of this interaction is the hydroxylation of a proline residue in HIF-1α, which is mimicked by the 4-hydroxyproline (B1632879) core of the AHPC ligand. nih.gov This hydroxyl group forms a key hydrogen bond with a serine or threonine residue within the VHL binding pocket, a crucial interaction for stable binding.

The tert-butyl group of the AHPC ligand occupies a hydrophobic pocket in the VHL protein, contributing significantly to the binding affinity. acs.org The thiazole-containing phenyl group also engages in favorable interactions within the binding site. The stereochemistry of the AHPC ligand is crucial for its activity, with the (S,R,S) configuration being the optimal arrangement for fitting into the VHL binding pocket.

The binding affinity of VHL ligands is a critical determinant of the efficacy of the resulting PROTACs. While the specific binding affinity for (S,R,S)-Ahpc-C2-peg4-N3 is not publicly available, related VHL ligands have been reported to have dissociation constants (Kd) in the nanomolar to low micromolar range. For instance, the parent ligand VH032 has a reported Kd of 185 ± 7 nM. researchgate.net The binding thermodynamics are characterized by a favorable enthalpy change, indicating that the interaction is driven by strong, specific contacts. researchgate.net

| Ligand | Binding Affinity (Kd or IC50) | Reference |

|---|---|---|

| VH032 (parent compound of AHPC) | 185 ± 7 nM (Kd) | researchgate.net |

| VHL Ligand 14 | 196 nM (IC50) | medchemexpress.com |

| VL285 | 0.34 μM (IC50) | medchemexpress.com |

Role of the Linker in Orienting Components for Optimal Ternary Complex Formation

The C2-peg4 linker in this compound is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. precisepeg.comaxispharm.com The length, composition, and flexibility of the linker are all crucial parameters that influence the efficacy of a PROTAC. precisepeg.comnih.gov

The C2-peg4 linker consists of a two-carbon alkyl chain and a four-unit polyethylene (B3416737) glycol (PEG) chain. This combination provides a balance of hydrophilicity and flexibility. The PEG component can enhance the solubility of the PROTAC molecule, which is often a challenge due to their high molecular weight. axispharm.com The flexibility of the linker allows the VHL ligand and the target protein ligand to adopt an optimal orientation for the formation of a stable ternary complex. precisepeg.com

The length of the linker is a particularly critical factor. A linker that is too short may not be able to bridge the distance between the target protein and the E3 ligase, preventing the formation of a ternary complex. axispharm.com Conversely, a linker that is too long may lead to an unstable or non-productive ternary complex, where the ubiquitination of the target protein is inefficient. researchgate.net Studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. researchgate.netnih.gov

The formation of the ternary complex can exhibit cooperativity, where the binding of the PROTAC to one protein influences its affinity for the other. acs.orgnih.govbiorxiv.org The linker can play a role in this cooperativity by influencing the protein-protein interactions between the target and the E3 ligase within the ternary complex. acs.orgacs.org A well-designed linker can promote favorable interactions, leading to positive cooperativity and a more stable and effective ternary complex. acs.org

| Linker Property | Influence on Ternary Complex Formation | Reference |

|---|---|---|

| Length | Determines the distance and orientation between the target protein and E3 ligase. | precisepeg.comresearchgate.netnih.gov |

| Composition (e.g., PEG) | Affects solubility, flexibility, and potential for specific interactions. | axispharm.comnih.gov |

| Flexibility | Allows for conformational adjustments to achieve an optimal ternary complex. | precisepeg.com |

Kinetic and Thermodynamic Parameters Governing Click Chemistry Reactions with the Azide (B81097) Tag

The azide (N3) group on the this compound molecule makes it a valuable reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction is widely used in chemical biology and drug discovery for its high efficiency, specificity, and biocompatibility. organic-chemistry.orgwikipedia.org

The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is characterized by very favorable kinetics and thermodynamics. The uncatalyzed reaction has a high activation energy and is therefore very slow at room temperature. rsc.orgresearchgate.net The copper(I) catalyst dramatically accelerates the reaction, with rate enhancements of up to 10^7 to 10^8 compared to the uncatalyzed version. organic-chemistry.org

Thermodynamically, the CuAAC reaction is highly exothermic, with a reaction enthalpy (ΔH) in the range of -50 to -65 kcal/mol, making the formation of the triazole product essentially irreversible. nih.gov The activation energy for the catalyzed reaction is significantly lower than the uncatalyzed reaction. DFT calculations have shown that the uncatalyzed reaction has an activation barrier of around 18.5-18.8 kcal/mol, while the copper-catalyzed reaction proceeds through a much lower barrier, in the range of 14.3 kcal/mol in some systems. rsc.org

The reaction is typically performed under mild conditions, often at room temperature and in a variety of solvents, including water. organic-chemistry.org The kinetics of the reaction can be influenced by the nature of the alkyne and azide, the copper source, and the presence of accelerating ligands.

| Parameter | Value/Description | Reference |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | organic-chemistry.org |

| Rate Acceleration (vs. uncatalyzed) | 10^7 to 10^8 | organic-chemistry.org |

| Thermodynamics | Highly exothermic (ΔH ≈ -50 to -65 kcal/mol) | nih.gov |

| Activation Energy (uncatalyzed) | ~18.5-18.8 kcal/mol | rsc.org |

| Activation Energy (catalyzed) | Significantly lower (e.g., ~14.3 kcal/mol) | rsc.org |

Proximity-Induced Effects in Ligand-Target Interactions Mediated by the Conjugate

The fundamental principle behind the action of a PROTAC synthesized from this compound is the induction of proximity between a target protein and the VHL E3 ligase. acs.orgnih.govnih.gov By bringing these two proteins into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process that would not normally occur. nih.govnih.govbldpharm.com This proximity-induced ubiquitination marks the target protein for degradation by the 26S proteasome. acs.orgchu-lab.org

The formation of the ternary complex is the critical event that initiates this cascade. acs.orgchu-lab.org The stability and geometry of this complex are key determinants of the efficiency of ubiquitination. nih.gov The PROTAC molecule acts as a molecular scaffold, orienting the E3 ligase and the target protein in a way that is productive for ubiquitin transfer. nih.gov

The catalytic nature of PROTACs is a key advantage of this technology. nih.gov Once the target protein is ubiquitinated and degraded, the PROTAC molecule can be released and can then recruit another target protein molecule, thus acting in a sub-stoichiometric manner.

Advanced Applications of S,r,s Ahpc C2 Peg4 N3 in Research Tool Development

Utilization in the Design and Synthesis of Novel PROTAC Degraders

The most prominent application of (S,R,S)-Ahpc-C2-peg4-N3 is in the field of targeted protein degradation through the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This compound serves as a prefabricated "warhead" and linker combination for engaging the VHL E3 ligase. The (S,R,S)-Ahpc portion of the molecule binds with high affinity to VHL, a crucial step in the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the protein of interest. The PEG4 linker provides the necessary flexibility and length to span the distance between VHL and the target protein, a critical parameter for efficient ubiquitination.

The true synthetic utility of this compound lies in its terminal azide (B81097) group. This functional group allows for straightforward conjugation to a target protein ligand that has been modified with a complementary alkyne group. This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), is highly efficient and specific, enabling the rapid assembly of novel PROTAC molecules.

A notable example of its use is in the synthesis of vRucaparib-TP4, a potent degrader of Poly (ADP-ribose) polymerase 1 (PARP1). In this application, an alkyne-modified version of the PARP1 inhibitor Rucaparib is "clicked" to this compound. The resulting PROTAC, vRucaparib-TP4, has been shown to be a highly effective PARP1 degrader.

Table 1: PROTAC Synthesis via this compound

| Component | Function | Application Example |

|---|---|---|

| (S,R,S)-Ahpc | VHL E3 Ligase Ligand | Recruits the VHL E3 ligase complex. |

| -C2-peg4- | Linker | Provides optimal spacing and solubility for the PROTAC. |

| -N3 | Azide Group | Enables conjugation to an alkyne-modified target protein ligand via click chemistry. |

| Resulting PROTAC | Protein Degrader | e.g., vRucaparib-TP4 for the degradation of PARP1. |

Development of Chemical Probes for Protein-Protein Interaction Studies

The interaction between VHL and its native substrate, the hypoxia-inducible factor 1α (HIF-1α), is a key protein-protein interaction (PPI) in cellular biology. Molecules that can modulate or report on this interaction are valuable research tools. The (S,R,S)-Ahpc moiety of the compound is a known inhibitor of the VHL:HIF-1α PPI. nih.gov

While direct use of this compound as a PPI probe is not extensively documented, its structure is ideally suited for this purpose. By utilizing the azide handle, researchers can conjugate it to various reporter molecules, such as biotin (B1667282) for pulldown assays or fluorescent dyes for visualization experiments.

For instance, by clicking a biotin molecule to this compound, the resulting conjugate could be used as a chemical probe to isolate and identify VHL and its associated binding partners from cell lysates. This approach allows for the study of the VHL interactome under various cellular conditions. Similarly, conjugating a fluorophore would enable the development of probes for use in techniques like fluorescence polarization or Förster resonance energy transfer (FRET) assays to quantitatively study the binding kinetics of ligands to VHL.

Application in Bioconjugation for Generating Functionalized Biomaterials and Surfaces

The terminal azide group of this compound makes it a valuable reagent for the functionalization of biomaterials and surfaces. axispharm.com Bioorthogonal click chemistry provides a robust and specific method for immobilizing biomolecules onto a variety of substrates. bachem.com

Researchers can modify surfaces, such as microarrays, nanoparticles, or hydrogels, with alkyne groups. Subsequent incubation with this compound would lead to its covalent attachment to the surface. This creates a biomaterial that is functionalized with a high-affinity VHL ligand.

Such functionalized surfaces have several potential research applications. They can be used as affinity matrices for the purification of VHL and its associated protein complexes. creativepegworks.com Furthermore, these surfaces could be employed in cell-based assays to study cellular processes that are mediated by VHL. For example, cells could be cultured on a VHL-ligand-coated surface to investigate the effects of localized VHL engagement on cell adhesion, migration, or signaling. The PEG4 linker in the compound helps to extend the VHL ligand away from the surface, increasing its accessibility to cellular proteins.

Use in Activity-Based Protein Profiling (ABPP) through Bioorthogonal Ligation

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes and other proteins in complex biological samples. mdpi.comacs.org ABPP typically uses probes that covalently react with the active site of a protein. The versatility of this compound allows for its adaptation into an ABPP-like workflow for studying the engagement of VHL in a cellular context.

In this approach, cells or cell lysates can be treated with this compound. The (S,R,S)-Ahpc moiety will bind to VHL, effectively "tagging" the protein. After washing away any unbound compound, the azide-tagged VHL can be detected through bioorthogonal ligation. acs.org An alkyne-functionalized reporter tag, such as biotin for enrichment and mass spectrometry analysis or a fluorophore for in-gel visualization, is added to the sample. researchgate.net The click reaction will then covalently attach the reporter tag specifically to the VHL that was engaged by the initial compound.

This two-step labeling strategy offers advantages over using a pre-labeled VHL ligand, as the smaller size of this compound may allow for better cell permeability and less steric hindrance in binding to VHL. mdpi.com This methodology can be used to quantify the levels of accessible and functional VHL in different cell types or under different treatment conditions.

Table 2: Two-Step Labeling for Activity-Based Profiling

| Step | Reagent | Purpose |

|---|---|---|

| 1. Labeling | This compound | Binds to and tags active VHL with an azide group. |

| 2. Ligation | Alkyne-Reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore) | Covalently attaches a reporter molecule to the azide-tagged VHL via click chemistry for detection or enrichment. |

Integration into Imaging Agents for Molecular Visualization Studies

Molecular imaging techniques, such as fluorescence microscopy and positron emission tomography (PET), require probes that can specifically label a target of interest. The modular nature of this compound makes it an excellent candidate for the development of VHL-targeted imaging agents.

By employing click chemistry, a wide variety of imaging modalities can be readily incorporated. For fluorescence microscopy, an alkyne-containing fluorophore can be conjugated to this compound. The resulting probe could be used to visualize the subcellular localization of VHL in living or fixed cells. The high specificity of the VHL-ligand interaction would ensure that the fluorescent signal corresponds to the location of the VHL protein.

For in vivo imaging techniques like PET, a chelating agent functionalized with an alkyne group can be attached to this compound. This chelator can then be used to complex a positron-emitting radionuclide. The resulting radiolabeled compound could potentially be used to non-invasively image the distribution and levels of VHL in preclinical models, which could be valuable for studying diseases where VHL is implicated, such as in certain cancers. The bioorthogonal nature of the conjugation reaction is particularly advantageous for radiochemistry, as it allows for rapid and efficient labeling under mild conditions. nih.gov

Analytical and Spectroscopic Characterization Techniques for Complex Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of (S,R,S)-Ahpc-C2-peg4-N3, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unequivocally assign all proton and carbon signals and to confirm the connectivity of the atoms.

The ¹H NMR spectrum would be characterized by distinct regions of signals. The aromatic protons of the 4-(4-methylthiazol-5-yl)benzyl group would appear in the downfield region, typically between 7 and 9 ppm. The protons of the hydroxyproline (B1673980) ring and the tert-butyl group of the Ahpc moiety would exhibit characteristic chemical shifts and coupling patterns in the aliphatic region. The ethylene (B1197577) glycol units of the PEG4 linker would present as a series of overlapping multiplets, likely in the 3.5-3.7 ppm range. The methylene (B1212753) protons of the C2 linker adjacent to the amide and PEG chain would have distinct chemical shifts influenced by their neighboring functional groups.

The ¹³C NMR spectrum would complement the ¹H NMR data, with signals corresponding to all carbon atoms in the molecule. The carbonyl carbons of the amide bonds would be found in the downfield region (around 170 ppm). The aromatic and thiazole (B1198619) carbons would resonate in the 120-160 ppm range, while the aliphatic carbons of the Ahpc core, the C2 linker, and the PEG4 chain would appear in the upfield region.

Conformational analysis, often aided by 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), would provide insights into the three-dimensional structure of the molecule in solution. This is particularly important for understanding the spatial relationship between the VHL-binding Ahpc moiety and the terminal azide (B81097) group, which influences how the linker orients itself for conjugation to a target protein ligand.

Table 1: Representative ¹H and ¹³C NMR Data for the (S,R,S)-Ahpc (VH032) Core Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.71 (s, 1H), 7.42 (d, J=8.1 Hz, 2H), 7.33 (d, J=8.1 Hz, 2H) | 152.0, 148.1, 137.9, 130.6, 129.5, 128.0 |

| Thiazole CH | 8.71 (s, 1H) | 148.1 |

| Thiazole CH₃ | 2.50 (s, 3H) | 16.5 |

| Proline Ring CH | 4.54-4.48 (m, 2H), 3.75-3.65 (m, 2H), 2.29-2.20 (m, 1H), 2.05-1.96 (m, 1H) | 67.9, 59.8, 57.5, 38.2 |

| Valine α-CH | 4.19 (d, J=9.5 Hz, 1H) | 59.3 |

| tert-Butyl CH₃ | 1.01 (s, 9H) | 26.8 |

| tert-Butyl C | - | 34.5 |

| Amide C=O | - | 172.4, 170.9, 169.2 |

Note: This data is based on published spectra for the VH032 core and serves as a representative example. Actual chemical shifts for this compound may vary slightly due to the influence of the attached linker.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a synthesized compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₃₂H₄₇N₇O₈S, the expected exact mass would be calculated. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed.

The HRMS data would be presented as a mass-to-charge ratio (m/z). The experimentally determined m/z value would be compared to the calculated theoretical value. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular identity of the compound. This technique also serves as a check for purity, as significant impurities would likely be detected as additional peaks in the mass spectrum.

Table 2: HRMS Data for a Representative (S,R,S)-Ahpc Moiety

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 473.2244 | 473.2246 |

Note: This data is for the core VH032 structure. The full this compound molecule would have a significantly higher mass.

Chromatographic Methods (HPLC, SEC) for Purification, Purity Assessment, and Size Exclusion

Chromatographic techniques are fundamental for both the purification and the assessment of purity of synthetic compounds.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of small molecules like this compound. A sample is injected onto a column (typically a reversed-phase C18 column), and the components are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector, such as a UV-Vis detector, monitors the eluent. A pure compound will ideally show a single major peak in the chromatogram. The purity is often expressed as a percentage of the total peak area. For PROTAC linkers, purity of >95% is generally required for biological applications.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While more commonly used for large biomolecules like proteins, SEC can be useful for analyzing PEGylated compounds and detecting any potential aggregation or high-molecular-weight impurities. The separation is based on the differential diffusion of molecules into the pores of the stationary phase. Larger molecules that are excluded from the pores elute first, followed by smaller molecules that can penetrate the pores.

Table 3: Representative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase | Detection | Purpose |

| HPLC | Reversed-phase C18 | Gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid | UV at 254 nm | Purity assessment |

| SEC | Silica-based with defined pore size | Isocratic, e.g., phosphate-buffered saline | UV at 220 nm or Refractive Index | Detection of aggregates |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups.

Key expected IR absorption bands include:

N-H stretching from the amide groups, typically in the range of 3300-3500 cm⁻¹.

C-H stretching from the aliphatic and aromatic groups, usually observed between 2850 and 3100 cm⁻¹.

Azide (N₃) stretching , a very strong and sharp band, characteristically appears around 2100 cm⁻¹. The presence of this peak is a key indicator of the successful incorporation of the azide functionality.

C=O stretching from the amide groups, which would give rise to strong absorptions in the region of 1630-1680 cm⁻¹.

C-O-C stretching from the PEG4 ether linkages, expected to show a strong, broad band around 1100 cm⁻¹.

C=N and C=C stretching from the thiazole and aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

IR spectroscopy is also a valuable tool for monitoring the progress of the synthesis, for example, by observing the appearance of the azide peak or changes in the carbonyl region during coupling reactions.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound possesses multiple stereocenters, its specific three-dimensional structure will result in a unique CD spectrum.

Future Research Trajectories and Innovations in Linker Chemistry

Rational Design of Next-Generation PROTAC Linkers Incorporating Advanced Features

The rational design of PROTAC linkers is shifting from synthetically convenient and flexible alkyl and PEG chains toward more sophisticated and functional motifs. nih.gov This evolution is driven by the need to finely tune the molecular and mechanistic properties of PROTACs, including cellular permeability, the stability of the ternary complex, and degradation efficiency. acs.orgnih.gov Key parameters such as the linker's chemical nature, length, hydrophilicity, and rigidity must be optimized for each specific PROTAC. explorationpub.comresearchgate.net

Next-generation design strategies are exploring the incorporation of advanced features to impart novel functionalities:

Rigid Scaffolds: To better control the spatial orientation of the two ligands and improve ternary complex stability, researchers are replacing flexible linkers with more rigid structures. These include heterocyclic scaffolds like piperazine (B1678402) and piperidines, as well as alkynes. nih.gov

Unconventional Motifs: A novel approach involves incorporating unique chemical moieties to introduce dynamic properties. For instance, "FerroTACs" utilize a ferrocene (B1249389) core within the linker, which acts as a molecular hinge. This feature allows for dynamic conformational changes, enabling the PROTAC to adapt its structure to different environments and potentially improving its activity profile. acs.org

Conformational Locks: Strategies to pre-organize the PROTAC into a bioactive conformation are being developed. This can involve designing linkers that favor specific intramolecular interactions, reducing the entropic penalty of forming the ternary complex and enhancing potency. nih.gov

| Linker Type | Key Features | Primary Role / Advantage | Example Motifs |

|---|---|---|---|

| Traditional (Flexible) | High flexibility, synthetic accessibility, hydrophilicity (PEG). | Provides necessary length and solubility. | Alkyl chains, Polyethylene (B3416737) Glycol (PEG). nih.govbroadpharm.com |

| Next-Generation (Functional) | Imparts rigidity, dynamic motion, or pre-organization. | Optimizes ternary complex formation and physicochemical properties. | Piperazine/piperidine, Alkynes, Ferrocene. nih.govacs.org |

Exploration of Novel Bioorthogonal Chemistries Beyond Traditional Click Reactions

The azide (B81097) group present in (S,R,S)-Ahpc-C2-peg4-N3 makes it an ideal substrate for "click chemistry," a suite of reactions known for their high efficiency and selectivity. medchemexpress.com Specifically, it can undergo the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com These reactions are foundational for the modular assembly of PROTACs.

Future research is focused on expanding the toolkit of bioorthogonal reactions—chemistries that can occur within living systems without interfering with native biological processes. This allows for the synthesis or activation of PROTACs directly within the cellular environment.

Intracellular Self-Assembly: One major challenge for PROTACs is their high molecular weight, which can impede cell permeability. researchgate.net A strategy to overcome this involves synthesizing PROTACs in situ from two smaller, more cell-permeable precursors. This has been demonstrated using reactions like the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., norbornene or trans-cyclooctene). researchgate.net This approach is often referred to as "in-cell click-formed" PROTACs or CLIPTACs. nih.gov

Bioorthogonal Prodrugs: Novel strategies are being developed where an inactive PROTAC prodrug is activated on-target through a bioorthogonal reaction. acs.orgnih.gov For example, a PROTAC can be "caged" with a trans-cyclooctene (B1233481) (TCO) group. This inactive prodrug can then be activated specifically in cancer cells by a tetrazine-modified peptide that targets a cancer biomarker. The subsequent bioorthogonal reaction releases the active PROTAC, enabling selective protein degradation. acs.orgnih.govnih.gov

| Reaction | Reactants | Key Characteristic | Application in PROTACs |

|---|---|---|---|

| CuAAC | Azide + Terminal Alkyne | Requires copper catalyst, which can be toxic to cells. | Modular synthesis of PROTAC libraries in vitro. medchemexpress.com |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | Catalyst-free, enabling use in biological systems. | In vitro and in cellulo PROTAC conjugation. medchemexpress.com |

| IEDDA | Tetrazine + trans-Cyclooctene (TCO) / Norbornene | Extremely fast kinetics, catalyst-free. | Intracellular self-assembly (CLIPTACs), on-target prodrug activation. researchgate.netacs.org |

Development of Modulable and Stimuli-Responsive Linker Systems

To improve the precision of targeted protein degradation and minimize potential on-target toxicity in healthy tissues, researchers are developing modulable and stimuli-responsive PROTACs (sr-PROTACs). nih.gov These molecules are designed with "caged" linkers that can be cleaved to "turn on" the degrader's activity in response to specific internal or external triggers. nih.govresearchgate.net

This approach allows for spatiotemporal control over protein degradation and can be triggered by:

External Stimuli:

Light: Photoswitchable linkers, often containing azobenzene (B91143) moieties, can reversibly switch a PROTAC between active and inactive states using different wavelengths of light. Photolabile "cages" can also be incorporated, which are irreversibly removed upon light exposure to activate the PROTAC. nih.gov

Internal Pathological Cues:

Enzymes: Linkers can be designed to be cleaved by enzymes that are overexpressed in tumor tissues, such as certain phosphatases. nih.gov A recent strategy involves "sugar-coated" PROTACs where an O-GlcNAc modification is removed by the enzyme OGA, which can be highly expressed in specific cancer cells, to activate the degrader. acs.org

Tumor Microenvironment: The unique conditions of the tumor microenvironment, such as elevated reactive oxygen species (ROS), hypoxia, or specific sulfides (H₂S), can be exploited to trigger the cleavage of responsive linkers and release the active PROTAC in situ. nih.govresearchgate.net

Integration of this compound with Advanced Delivery Systems for Research Applications

A significant hurdle for the broader application of PROTACs is their often-unfavorable physicochemical properties, including large molecular weight, poor water solubility, and low cell permeability, which can lead to low bioavailability. slideshare.netissuu.com Integrating PROTACs, or their precursors like this compound, into advanced delivery systems is a critical strategy to overcome these limitations. nih.govrsc.org

These delivery platforms can enhance pharmacological performance by improving solubility, extending circulation time, and enabling targeted delivery to specific tissues. slideshare.netmdpi.com

Lipid-Based Systems: Liposomes and lipid nanoparticles can encapsulate hydrophobic PROTACs, improving their solubility and bioavailability. slideshare.net They can also be surface-modified with targeting ligands to direct the PROTAC to specific cells or tissues.

Polymeric Micelles and Nanoparticles: Polymeric carriers can be engineered to encapsulate PROTACs, protecting them from premature degradation and controlling their release. These systems can overcome poor solubility and suboptimal pharmacokinetic profiles. mdpi.com

Prodrug Formulations: Delivery systems can be designed to carry PROTAC prodrugs that are activated by stimuli within the target tissue, combining the benefits of targeted delivery with controlled activation. nih.gov

| Delivery System | Mechanism | Key Advantages for PROTACs |

|---|---|---|

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Improves solubility, enables targeted delivery, protects cargo. slideshare.net |

| Polymeric Micelles | Encapsulation within a core-shell nanostructure formed by amphiphilic block copolymers. | Overcomes poor solubility and chemical instability, improves pharmacokinetics. mdpi.com |

| Nanoparticles | Encapsulation or conjugation to a solid nanoparticle matrix. | High loading capacity, controlled release, long circulation half-life. nih.gov |

Computational and Data-Driven Approaches for Linker Optimization

The traditional "trial-and-error" method of linker design, which requires the laborious synthesis of large compound libraries, is being superseded by computational and data-driven approaches. nih.gov These methods accelerate the design-build-test cycle by predicting the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for rational linker design. researchgate.netcomputabio.com

Modeling Ternary Complexes: A primary goal of computational methods is to model the three-dimensional structure of the PROTAC-induced ternary complex. researchgate.net Molecular docking and molecular dynamics (MD) simulations can predict how a given linker will orient the target protein and E3 ligase, providing crucial insights into the stability and productivity of the complex. researchgate.netnih.gov

Generative Models: Deep learning and generative models can design novel linkers de novo. rsc.org These models can explore the vast chemical space to generate linker structures with optimized properties, such as enhanced binding affinity or improved pharmacokinetic profiles. nih.govrsc.org

Reinforcement Learning (RL): Advanced RL-driven models can be trained to design linkers that satisfy multiple complex geometric and chemical constraints simultaneously. nih.gov These models can generate not only the chemical structure of the linker but also its putative 3D conformation within the ternary complex. nih.gov

| Approach | Description | Application in Linker Optimization |

|---|---|---|

| Molecular Docking & MD Simulations | Predicts binding modes and simulates the dynamic behavior of molecules. | Assesses ternary complex stability and linker conformation. researchgate.netnih.gov |

| Generative Models (AI/ML) | Uses deep learning to generate novel molecular structures. | De novo design of linkers with desired physicochemical properties. researchgate.netrsc.org |

| Reinforcement Learning (RL) | An AI training method that optimizes for a composite score of desired properties. | Multi-parameter optimization of linkers for 2D/3D structural and chemical properties. nih.gov |

Q & A

Basic Research Questions

Q. What is the structural and functional role of (S,R,S)-AHPC-C2-PEG4-N3 in PROTAC design?

- Answer : The compound serves as an E3 ligase ligand-linker conjugate, combining a VHL-targeting (S,R,S)-AHPC moiety with a PEG4 spacer and an azide (N3) terminal group. Its primary function is to recruit the VHL E3 ubiquitin ligase complex to a target protein, enabling proteasomal degradation via PROTACs. The PEG4 linker balances hydrophilicity and flexibility, optimizing ternary complex formation .

Q. How can researchers synthesize and characterize this compound for PROTAC applications?

- Methodology :

Synthesis : Use solid-phase peptide synthesis (SPPS) or solution-phase coupling to attach the AHPC ligand to the PEG4-N3 linker. Validate purity (>95%) via HPLC.

Characterization : Employ mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and dynamic light scattering (DLS) to assess solubility in aqueous buffers .

Q. What analytical techniques are critical for validating the stability of this compound in biological assays?

- Answer :

- Stability assays : Incubate the compound in PBS or cell lysate at 37°C, then analyze degradation products via LC-MS.

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure VHL-ligand interaction (reported Kd < 100 nM) .

Advanced Research Questions

Q. How can researchers optimize linker length (e.g., PEG4 vs. PEG2/PEG6) to enhance target degradation efficiency?

- Methodology :

Comparative synthesis : Prepare PROTACs with varying PEG linker lengths using this compound as a baseline.

Functional testing : Measure DC50 (e.g., 82 nM for PARP1 degradation) and maximal degradation (Dmax) in cell-based assays. Use cryo-EM or X-ray crystallography to analyze ternary complex formation .

Q. What strategies mitigate off-target effects when using this compound in PROTACs?

- Answer :

- PROTAC validation : Include negative controls (e.g., "hook effect" at high concentrations) and use CRISPR/Cas9 to knockout VHL in cells to confirm on-target degradation.

- Proteome-wide profiling : Utilize thermal shift assays (TSA) or ubiquitin remnant profiling to identify non-specific ubiquitination .

Q. How can researchers address reproducibility challenges when translating PROTAC efficacy from in vitro to in vivo models?

- Methodology :

Pharmacokinetic (PK) studies : Assess plasma stability, tissue distribution, and half-life in rodents.

Dose optimization : Use PK/PD modeling to correlate PROTAC concentration with target degradation in tumors. Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) for study design .

Q. What computational tools predict ternary complex formation between this compound, VHL, and target proteins?

- Answer :

- Docking simulations : Use Rosetta or HADDOCK to model PROTAC-induced protein-protein interactions.

- Molecular dynamics (MD) : Simulate linker flexibility and solvent accessibility to refine PROTAC designs .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in DC50 values reported across studies using this compound?

- Methodology :

Standardize assays : Use identical cell lines (e.g., HEK293T), incubation times (e.g., 24h), and readouts (e.g., Western blot vs. NanoBRET).

Meta-analysis : Pool data from independent labs to identify confounding variables (e.g., cell density, PROTAC batch variability) .

Q. What statistical frameworks are suitable for analyzing PROTAC dose-response curves with non-linear dynamics?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.